N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
CAS No.: 841211-86-7
Cat. No.: VC6760489
Molecular Formula: C23H23N5O2
Molecular Weight: 401.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 841211-86-7 |
|---|---|
| Molecular Formula | C23H23N5O2 |
| Molecular Weight | 401.47 |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
| Standard InChI | InChI=1S/C23H23N5O2/c1-14-5-8-20(17(4)9-14)26-21(29)12-27-13-24-22-19(23(27)30)11-25-28(22)18-7-6-15(2)16(3)10-18/h5-11,13H,12H2,1-4H3,(H,26,29) |
| Standard InChI Key | NCIMSAJESGWHQY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C)C |
Introduction
N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound is notable for its intricate molecular structure, which includes a pyrazolo[3,4-d]pyrimidine ring system and two distinct phenyl groups. The compound's molecular formula is C23H23N5O4, and its molecular weight is approximately 433.5 g/mol .
Synthesis and Preparation
The synthesis of N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step reactions that require careful control of reaction conditions. While specific synthesis protocols for this compound are not widely documented, similar pyrazolo[3,4-d]pyrimidine derivatives are often prepared through condensation reactions involving appropriate precursors such as pyrazole and pyrimidine derivatives.
Analytical Techniques for Characterization
Characterization of this compound typically involves advanced analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the compound's molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume